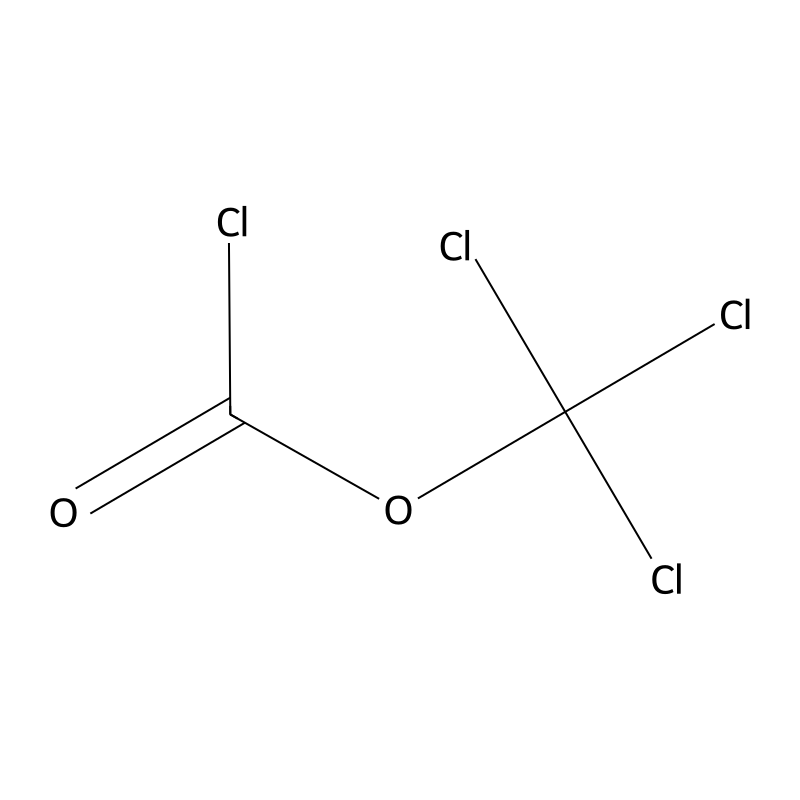Trichloromethyl chloroformate
C2Cl4O2

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
C2Cl4O2
Molecular Weight
InChI
InChI Key
SMILES
solubility
SOL IN BENZENE, ALCOHOL, AND ETHER
Solubility in water: reaction
Synonyms
Canonical SMILES
Organic Synthesis
Acylating agent
Trichloromethyl chloroformate acts as a potent acylating agent, introducing acyl groups (R-C=O) into various organic compounds. This allows researchers to create diverse functional molecules, including:
Carbonylation agent
It can also act as a carbonylation agent, introducing a carbonyl group (C=O) into organic molecules. This enables the synthesis of various compounds like ketones, aldehydes, and carboxylic acids .
Pharmaceutical Research
- Drug synthesis: Due to its ability to introduce specific functional groups, trichloromethyl chloroformate plays a role in the synthesis of various pharmaceuticals. It can be used to create:
It's important to note that the use of trichloromethyl chloroformate in pharmaceutical research is often conducted in controlled laboratory settings due to its inherent hazards.
Material Science Research
- Polymer synthesis: Trichloromethyl chloroformate can be used in the synthesis of specific polymers, particularly those containing functional groups like esters or carbonates. This allows researchers to explore potential applications in various fields, such as:
Trichloromethyl chloroformate is an organic compound with the chemical formula CCl₃O₂Cl. It is a colorless liquid that serves as a valuable reagent in organic synthesis. This compound is particularly notable for its reactivity and potential applications in the production of isocyanates and other derivatives. Trichloromethyl chloroformate is considered a safer alternative to phosgene, which poses significant health risks due to its toxicity and volatility .
- Reaction with Amines: It reacts with primary and secondary amines to form isocyanates. This reaction is significant in the synthesis of various nitrogen-containing compounds.
- Hydrolysis: In the presence of water, trichloromethyl chloroformate hydrolyzes to produce hydrochloric acid and carbon dioxide, which can be detrimental in humid conditions .
- Decomposition: The compound can decompose into other products when exposed to heat or moisture, making it necessary to handle it under controlled conditions .
Trichloromethyl chloroformate can be synthesized through various methods:
- Chlorination of Methyl Chloroformate: This method involves the chlorination of methyl chloroformate using chlorine gas under ultraviolet light, producing trichloromethyl chloroformate along with hydrochloric acid as a byproduct .
- Alternative Synthesis Routes: Other methods include the reaction of chloroform with phosgene or using specific catalysts to facilitate the formation of trichloromethyl chloroformate from simpler precursors .
Trichloromethyl chloroformate has several applications in organic chemistry:
- Synthesis of Isocyanates: It is widely used for synthesizing isocyanates, which are crucial intermediates in the production of polyurethanes and other polymers.
- Chemical Reagent: The compound serves as a reagent in various chemical transformations, particularly in the formation of carbamates and carbonates from alcohols or amines .
- Pharmaceuticals: Its reactivity allows for modifications in drug design, potentially leading to new therapeutic agents .
Interaction studies involving trichloromethyl chloroformate focus on its reactivity with different functional groups. For example:
- Reactivity with Ureas: The compound reacts with substituted ureas, leading to the formation of intermediates that can further decompose or react with other substrates .
- Protein Modification: Studies have indicated that trichloromethyl chloroformate can modify amino acids and proteins, impacting their structure and function. This property may have implications in biochemistry and pharmacology .
Several compounds share similarities with trichloromethyl chloroformate, including diphosgene and phosgene. Here’s a comparison highlighting their uniqueness:
| Compound | Chemical Formula | Key Features |
|---|---|---|
| Trichloromethyl Chloroformate | CCl₃O₂Cl | Safer alternative to phosgene; reactive towards amines |
| Diphosgene | ClCO₂CCl₃ | Intermediate for phosgene; easier handling than phosgene |
| Phosgene | COCl₂ | Highly toxic gas; used historically in warfare |
Trichloromethyl chloroformate stands out due to its liquid state at room temperature, making it more manageable than phosgene gas. Additionally, its ability to produce isocyanates directly from amines positions it uniquely among similar compounds .
Physical Description
Color/Form
XLogP3
Boiling Point
at 101.3 kPa: 128 °C
Vapor Density
Density
1.6 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.08
LogP
Odor
Melting Point
UNII
GHS Hazard Statements
H300 (88.89%): Fatal if swallowed [Danger Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Vapor pressure, kPa at 20 °C: 1.3
Pictograms


Corrosive;Acute Toxic
Impurities
Other CAS
Wikipedia
Methods of Manufacturing
General Manufacturing Information
Most chloroformate production is used captively and production figures are not available /Chloroformic esters/
On a laboratory scale, trichloromethyl chloroformate (diphosgene) ... can be used as substitute for phosgene to synthesize isocyanates from amines






